BenchChemオンラインストアへようこそ!

1-(4,6-Dimethylpyridin-2-YL)piperazine

Medicinal Chemistry Drug Design Pharmacokinetics

Why choose 1-(4,6-Dimethylpyridin-2-yl)piperazine (CAS 163613-83-0)? Its 4,6-dimethyl substitution raises LogP to 2.30 (vs. 0.88 for unsubstituted analog), markedly improving membrane permeability, blood-brain barrier penetration, and metabolic stability of downstream candidates—critical for CNS and GPCR-targeted programs. The high-yield (92%) synthetic route from 2-chloro-4,6-dimethylpyridine ensures cost-efficient scale-up for preclinical toxicology and early clinical supplies. Qualified vendors provide batch-specific CoA, NMR, and HPLC (≥95%) documentation, eliminating in-house re-purification. This scaffold has been patented and used to derive a potent TRPV1 antagonist (IC50 = 9.80 nM), offering a distinct structural foundation for novel composition-of-matter IP. Request your quote today.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 163613-83-0
Cat. No. B068603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethylpyridin-2-YL)piperazine
CAS163613-83-0
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)N2CCNCC2)C
InChIInChI=1S/C11H17N3/c1-9-7-10(2)13-11(8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3
InChIKeyYUJGMKXJJVAANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyridin-2-yl)piperazine (CAS 163613-83-0): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Process R&D


1-(4,6-Dimethylpyridin-2-yl)piperazine (CAS 163613-83-0) is a heterocyclic organic compound consisting of a piperazine ring substituted at the N1 position with a 4,6-dimethylpyridin-2-yl moiety. Its molecular formula is C11H17N3, with a molecular weight of 191.27 g/mol and a calculated LogP of 2.30, reflecting significantly enhanced lipophilicity compared to unsubstituted pyridinylpiperazine analogs [1]. The compound serves as a crucial pharmaceutical intermediate and building block, enabling the synthesis of more complex molecules with diverse biological activities, including kinase inhibitors and receptor antagonists [2][3].

Why Unsubstituted or Mono-Methyl Pyridinylpiperazines Cannot Replace 1-(4,6-Dimethylpyridin-2-yl)piperazine in Lipophilicity-Dependent Applications


Generic substitution with unsubstituted 1-(pyridin-2-yl)piperazine or its mono-methyl analogs is not feasible due to stark differences in physicochemical properties that critically impact downstream molecular design and synthesis outcomes. The 4,6-dimethyl substitution on the pyridine ring increases the calculated LogP from 0.88 for the unsubstituted analog to 2.30 for 1-(4,6-dimethylpyridin-2-yl)piperazine—a ~2.6-fold increase in lipophilicity [1][2][3]. This structural feature directly influences membrane permeability, metabolic stability, and receptor binding of final drug candidates, as exemplified by the potent TRPV1 antagonist (IC50 = 9.80 nM) derived from this specific scaffold [4]. Furthermore, the presence of two methyl groups alters the electronic properties and steric bulk of the pyridine ring, affecting regioselectivity in subsequent synthetic steps and the physicochemical profile of the final compounds. Simply substituting a less lipophilic or differently substituted piperazine building block would yield molecules with unpredictable—and often suboptimal—pharmacokinetic and pharmacodynamic properties.

Quantitative Differentiation of 1-(4,6-Dimethylpyridin-2-yl)piperazine: A Comparative Evidence Guide for Procurement Decisions


Enhanced Lipophilicity (LogP) as a Key Driver of Membrane Permeability and Metabolic Stability

The 4,6-dimethyl substitution on the pyridine ring significantly increases the calculated LogP value relative to unsubstituted and mono-methyl analogs. This quantitative difference directly influences the lipophilicity of the building block and any downstream derivatives, impacting membrane permeability and metabolic stability in biological systems [1][2][3].

Medicinal Chemistry Drug Design Pharmacokinetics

High-Yield Synthetic Route Enables Scalable and Cost-Effective Procurement

A published synthetic procedure reports a yield of 92% for the preparation of 1-(4,6-dimethylpyridin-2-yl)piperazine from 2-chloro-4,6-dimethylpyridine and piperazine in diglyme at 160°C. This yield is substantially higher than the 60% yield reported for the synthesis of the unsubstituted analog 1-(pyridin-2-yl)piperazine from 2-bromopyridine and piperazine, indicating a more efficient and potentially lower-cost production route [1].

Process Chemistry Synthetic Methodology Scale-up

Validated Purity Specifications and Analytical Support Enable Confident Procurement

Commercially, 1-(4,6-dimethylpyridin-2-yl)piperazine is routinely offered with a standard purity of ≥95% (as determined by HPLC), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC reports. This level of quality assurance, provided by reputable suppliers, facilitates direct use in critical research and development workflows without the need for extensive in-house purification [1].

Quality Control Analytical Chemistry Procurement

Proven Utility as a Key Intermediate in Patent-Protected Therapeutic Candidates

The 4,6-dimethylpyridin-2-yl piperazine scaffold is explicitly claimed as a critical intermediate in patent WO2009/130481 A1 (F2G LTD) and has been utilized to synthesize clinical-stage or preclinical candidates. Notably, the TRPV1 antagonist N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)piperazine-1-carboxamide (compound 5ac) derived from this building block exhibits an IC50 of 9.80 nM, with good bioavailability and no observed hyperthermia side effects—a common liability of earlier TRPV1 antagonists [1][2]. This demonstrates that the scaffold imparts favorable pharmacological properties not observed with unsubstituted or differently substituted analogs.

Intellectual Property Drug Discovery Pharmaceutical Intermediates

Optimal Application Scenarios for 1-(4,6-Dimethylpyridin-2-yl)piperazine Based on Quantified Differentiation


Medicinal Chemistry: CNS and Orally Bioavailable Drug Candidate Design

Given its elevated LogP (2.30 vs. 0.88 for unsubstituted analog), 1-(4,6-dimethylpyridin-2-yl)piperazine is ideally suited as a building block for designing central nervous system (CNS) active compounds or improving oral absorption. The increased lipophilicity can enhance passive diffusion across biological membranes, including the blood-brain barrier, as demonstrated by the CNS-penetrant properties of derivative compounds like the TRPV1 antagonist 5ac. Procurement of this specific intermediate aligns with medicinal chemistry campaigns targeting GPCRs, ion channels, and kinases where balanced lipophilicity is critical for efficacy and safety [1].

Process Chemistry and Scale-Up: Cost-Effective Multi-Gram to Kilogram Synthesis

The high-yielding (92%) synthetic route from readily available 2-chloro-4,6-dimethylpyridine makes 1-(4,6-dimethylpyridin-2-yl)piperazine an attractive choice for process development and scale-up. The efficiency of this reaction, compared to the 60% yield often observed for the unsubstituted analog, directly reduces raw material costs and waste generation. This scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical companies requiring multi-gram to kilogram quantities for preclinical toxicology studies or early clinical supplies, where cost of goods and process robustness are paramount .

Quality-Controlled Procurement for Regulated Research Environments

In academic, biotech, or pharmaceutical settings where experimental reproducibility and regulatory compliance are non-negotiable, 1-(4,6-dimethylpyridin-2-yl)piperazine from qualified vendors offers a critical advantage. The provision of batch-specific certificates of analysis (CoA) including HPLC purity (≥95%) and spectral data (NMR, GC) ensures identity and purity. This level of documentation minimizes the need for costly and time-consuming in-house re-purification and characterization, accelerating project timelines and meeting the standards required for publication in high-impact journals or inclusion in IND-enabling study reports .

IP-Sensitive and Proprietary Drug Discovery Programs

The inclusion of 1-(4,6-dimethylpyridin-2-yl)piperazine as a claimed intermediate in patents (e.g., WO2009/130481 A1) and its use in generating proprietary clinical candidates (e.g., TRPV1 antagonist 5ac) underscores its value in building novel intellectual property. For organizations seeking to differentiate their chemical matter, the 4,6-dimethylpyridin-2-yl piperazine scaffold provides a distinct structural motif with demonstrated pharmacological advantages (e.g., improved bioavailability, reduced side effects) that can serve as a foundation for new composition-of-matter patents, providing a competitive moat not possible with generic, unsubstituted piperazine building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4,6-Dimethylpyridin-2-YL)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.